molecular formula C6H14ClNO2 B1447967 5-Amino-4-methylpentanoic acid hydrochloride CAS No. 1423024-55-8

5-Amino-4-methylpentanoic acid hydrochloride

Cat. No. B1447967
CAS RN: 1423024-55-8
M. Wt: 167.63 g/mol
InChI Key: FQRCLOMRTAUBSX-UHFFFAOYSA-N
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Description

5-Amino-4-methylpentanoic acid hydrochloride is a compound with the molecular weight of 167.64 . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The linear formula of this compound is C6H13NO2.ClH . The InChI code is 1S/C6H13NO2.ClH/c1-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 167.64 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis Techniques

5-Amino-4-methylpentanoic acid hydrochloride is synthesized from levulinic acid through esterification, bromination, and subsequent reactions, yielding an overall yield of 44% (Lin Yuan, 2006). Another method involves the electroreduction of methyl 5-nitro-4-oxopentanate, with the optimal conditions leading to a 61.1–66.0% overall yield and 89.5–91.0% purity of the target compound (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Derivative Synthesis for Biological Applications

Derivatives of 5-amino-4-methylpentanoic acid, such as γ-fluorinated α-amino acids, are synthesized for potential biological and medicinal applications. These derivatives have been synthesized with high enantiomeric excess using diastereoselective alkylation, indicating their potential for tailored therapeutic purposes (K. Laue, S. Kröger, E. Wegelius, G. Haufe, 2000).

Polypeptide Derivative Development

Polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues have been developed, showing potential for inhibiting angiotensinogen-cleaving actions of the enzyme renin, highlighting its potential therapeutic applications in cardiovascular diseases (Snigdhayan Mahanta, W. D. Suijlekom, 2007).

Structural and Material Science Applications

The compound has also been explored in material sciences, such as in the preparation of amino acid conjugates with terephthalic and benzene-1,2,3-tricarboxylic acids. These conjugates have been characterized for their potential use in designing new materials and chemical structures, demonstrating the versatility of this compound in various scientific domains (A. Karmakar, C. Oliver, Ana E. Platero‐Prats, E. Laurila, L. Öhrström, 2014).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

5-Amino-4-methylpentanoic acid hydrochloride is a derivative of the branched-chain amino acid leucine. Leucine is an essential amino acid that plays a crucial role in various biological processes . It is commonly found as a component of total parenteral nutrition .

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation .

Biochemical Pathways

This compound, being a derivative of leucine, may be involved in the same biochemical pathways as leucine. Leucine is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs) . The catabolism of these compounds initiates in muscle and yields NADH and FADH2 .

properties

IUPAC Name

5-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(4-7)2-3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRCLOMRTAUBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423024-55-8
Record name Pentanoic acid, 5-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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